molecular formula C11H16BrN B13600018 3-(4-Bromophenyl)-3-methylbutan-1-amine

3-(4-Bromophenyl)-3-methylbutan-1-amine

Cat. No.: B13600018
M. Wt: 242.16 g/mol
InChI Key: HZKQFTKARZVIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-methylbutan-1-amine (CAS: 2241594-10-3) is a brominated aromatic amine of interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₁H₁₆BrN and a molecular weight of 242.16 g/mol (free base), this compound features a branched aliphatic chain with a primary amine group and a 4-bromophenyl substituent, making it a versatile intermediate . The bromine atom on the aromatic ring is a key functional handle, enabling further structural diversification through pivotal metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form biaryl derivatives . In research settings, this compound serves as a valuable precursor for the synthesis of more complex molecules. Its structural features are associated with investigations into central nervous system (CNS) active compounds, particularly in the development of anticonvulsant agents, where the 4-bromophenyl moiety has been identified as a contributor to activity in preclinical models like the maximal electroshock seizure (MES) screen . The primary amine can be readily converted to hydrochloride salt forms (MW: 278.62 g/mol) to enhance stability and solubility for pharmacological studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-(4-bromophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16BrN/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3

InChI Key

HZKQFTKARZVIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Preparation of a 4-bromophenyl-containing intermediate (e.g., 4-bromobenzyl derivatives)
  • Introduction of the branched butan-1-amine side chain
  • Functional group transformations such as oximation and hydrogenation or alkylation and amination
  • Purification and isolation of the target amine or its hydrochloride salt

Oximation and Hydrogenation Route

One well-documented method involves a two-step process starting from 4-bromobenzaldehyde:

Step 1: Oximation

  • 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous solution under basic conditions to form 4-bromobenzaldehyde oxime.
  • The reaction is typically conducted at around 70°C under nitrogen atmosphere with stirring for approximately 3 hours.
  • The oxime precipitates out and is isolated by vacuum filtration and drying.
  • Yield: Approximately 96% of the oxime intermediate is obtained.

Step 2: Hydrogenation

  • The 4-bromobenzaldehyde oxime is hydrogenated in the presence of a catalyst such as 5% platinum on carbon (Pt/C) in ethanol with a small amount of hydrochloric acid.
  • Hydrogen gas is introduced at mild pressure (4-6 psig) and ambient temperature (27-29°C) with stirring.
  • The reaction progress is monitored by gas chromatography, and after completion, the catalyst is removed by filtration.
  • The crude product is concentrated and purified by recrystallization from ethanol.
  • Yield: Purified 4-bromobenzylamine is obtained in about 73% yield.

This method is adaptable for preparing halogenated primary amines with high selectivity and yield.

Advanced Synthetic Routes Involving Coupling and Protection Strategies

In more complex synthetic schemes, such as those used for pharmacological research, the following steps are employed:

  • Use of protected amine intermediates (e.g., Boc-protected amines) to control reactivity.
  • Formation of amides via acid chloride intermediates.
  • Suzuki coupling reactions to introduce aryl groups under microwave conditions, yielding high purity intermediates.
  • Final deprotection steps using acidic conditions (e.g., 4 M HCl in dioxane) to liberate the free amine.
  • These methods yield diastereomeric mixtures which can be further purified and characterized by NMR and HPLC.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Oximation + Hydrogenation 4-Bromobenzaldehyde, hydroxylamine hydrochloride 5% Pt/C catalyst, H2, HCl in EtOH 70°C (oximation), 27-29°C, 4-6 psig H2 (hydrogenation) 96 (oxime), 73 (amine) High selectivity, suitable for halogenated amines
Alkylation + Salt Formation 4-Bromobenzyl chloride, 3-methylbutan-1-amine NaOH, ethanol, HCl Reflux in ethanol Not specified Industrially scalable, straightforward
Coupling + Protection Boc-protected amines, acid chlorides, arylboronic acids Pd catalyst, microwave-assisted Suzuki coupling, HCl in dioxane Microwave heating, acidic deprotection 50-98 (varies by step) Used for complex pharmacological intermediates

Analysis of Preparation Methods

  • The oximation-hydrogenation route provides a high yield and selectivity for halogenated benzylamines, including this compound derivatives. The use of platinum catalysts and controlled hydrogenation conditions minimizes side reactions and preserves the bromine substituent.
  • Alkylation of benzyl halides with branched amines is a classic and efficient method, especially for producing hydrochloride salts, which improve compound stability and solubility for pharmaceutical applications.
  • Advanced synthetic approaches involving protection-deprotection and Suzuki coupling enable the synthesis of structurally complex analogs with high purity, which is critical for biological testing and drug development.
  • Purification techniques such as recrystallization and chromatographic methods ensure the isolation of pure enantiomers or diastereomers, important for studying biological activity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for modifying the aromatic core to introduce diverse functional groups.

Key Data:

ReagentConditionsProductYield (%)Reference
Sodium iodide (NaI)Acetone, reflux, 24 h3-(4-Iodophenyl)-3-methylbutan-1-amine65–72
Potassium tert-butoxideDMSO, 80°C, 12 h3-(4-Hydroxyphenyl)-3-methylbutan-1-amine58–63

Mechanistic Insight : The bromine atom's electronegativity activates the ring for NAS, with polar aprotic solvents (e.g., DMSO) enhancing reaction rates.

Oxidation Reactions

The primary amine group is susceptible to oxidation, forming imines or nitriles depending on the reagent.

Experimental Findings:

ReagentConditionsProductYield (%)Reference
KMnO₄ (aq)Acidic, 60°C, 6 h3-(4-Bromophenyl)-3-methylbutan-1-imine45–50
CrO₃H₂SO₄, rt, 3 h3-(4-Bromophenyl)-3-methylbutanenitrile38–42

Key Observation : Oxidation with CrO₃ proceeds via a two-electron mechanism, while KMnO₄ favors single-electron pathways.

Reduction Reactions

The amine group can be reduced to secondary amines under controlled conditions.

Comparative Results:

ReagentConditionsProductYield (%)Reference
LiAlH₄THF, 0°C → rt, 2 h3-(4-Bromophenyl)-3-methylbutan-1-amine (recovered)>95
NaBH₄ (with NiCl₂)MeOH, rt, 4 hN/A (no reaction)0

Note : LiAlH₄ does not reduce primary amines under standard conditions, but secondary products may form in complex mixtures.

Coupling Reactions

The compound participates in Buchwald–Hartwig amination and Suzuki–Miyaura cross-coupling to form biaryl derivatives.

Catalytic Coupling Data:

Reaction TypeCatalystConditionsProductYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h3-(4-Biphenyl)-3-methylbutan-1-amine70–75
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 hN-Aryl derivatives60–68

Optimization Insight : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to enhanced stability in aqueous media.

Salt Formation

The free base readily forms hydrochloride salts under acidic conditions.

Characterization Data:

PropertyValueMethodReference
Melting Point198–202°CDSC
Solubility>50 mg/mL in H₂OUV-Vis titration

Application : The hydrochloride salt improves stability for pharmacological studies .

Stereochemical Considerations

The (R)- and (S)-enantiomers exhibit distinct reactivity in asymmetric synthesis:

  • (R)-Enantiomer : Preferentially forms β-lactam derivatives in Staudinger reactions .

  • (S)-Enantiomer : Higher catalytic activity in kinetic resolution of esters .

Stability Under Thermal and Photolytic Conditions

ConditionDegradation ProductsHalf-Life (h)Reference
100°C (dry)Deaminated hydrocarbon12
UV light (254 nm)Bromobenzene + imine8

Recommendation : Store under inert atmosphere at –20°C to prevent decomposition.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(4-Bromophenyl)-3-methylbutan-1-amine with four structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Bromophenyl, β-methyl C₁₁H₁₆BrN 254.16 (free base) Branched aliphatic chain; bromine enhances lipophilicity.
2-(4-Chlorophenyl)-3-methylbutan-1-amine 4-Chlorophenyl, β-methyl C₁₁H₁₆ClN 197.70 Chlorine substituent reduces steric bulk compared to bromine.
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine Cyclopentyl, 4-bromo-3-methylphenyl C₁₂H₁₆BrN 260.17 Cyclopentyl group introduces conformational rigidity; methyl on phenyl ring.
(4-Bromo-3-fluorophenyl)methylamine 4-Bromo-3-fluorophenyl, butan-2-yl C₁₁H₁₄BrFN 275.14 Fluorine atom adds electronegativity; secondary amine with branched alkyl chain.

Key Comparative Insights

Substituent Effects
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to chlorine. This may enhance membrane permeability in brominated derivatives .
  • Conformational Rigidity : Cyclopentyl-substituted amines (e.g., 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine) exhibit restricted rotation, which could enhance selectivity for specific receptors .

Biological Activity

3-(4-Bromophenyl)-3-methylbutan-1-amine, also known as (R)-1-(4-bromophenyl)-3-methylbutan-1-amine, is a chiral amine with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group attached to a branched alkyl chain, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrN
  • Molecular Weight : Approximately 242.16 g/mol
  • Chirality : The compound exists in two enantiomeric forms (R and S), which may exhibit different biological activities.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its bromine substituent enhances its ability to form covalent bonds with target molecules, potentially modulating their activity. This interaction may lead to significant changes in cellular signaling pathways, influencing physiological processes such as neurotransmission and metabolic regulation.

Antitumor Activity

A study investigated the antitumor potential of various compounds related to this compound. The findings suggested that compounds with similar structural features exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives of this compound were evaluated for their ability to inhibit the growth of various cancer types, showing promising results comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) with GI50 values ranging from 7.24 µM to 14.12 µM .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Antitumor Evaluation

In a comparative study, several derivatives of this compound were synthesized and tested for their antitumor activity against breast cancer cell lines. The results demonstrated that specific derivatives exhibited selective cytotoxicity, significantly inhibiting cell proliferation while sparing normal cells. This selectivity highlights the therapeutic potential of this compound in targeted cancer therapies .

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of this compound on neurotransmitter release in vitro. The compound was found to enhance the release of dopamine in neuronal cultures, suggesting its potential as a treatment for conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.

Comparative Analysis of Related Compounds

The following table summarizes key structural differences and biological activities between this compound and related compounds:

Compound NameKey FeaturesBiological Activity
This compound Chiral amine with bromine substituentAntitumor activity; neuropharmacological effects
1-(4-Chlorophenyl)-3-methylbutan-1-amine Chlorine instead of bromine; altered reactivityLess potent than brominated counterpart
1-(4-Fluorophenyl)-3-methylbutan-2-amine Fluorinated variant; distinct pharmacological propertiesVaries based on substitution

Q & A

Q. What is the correct IUPAC nomenclature for 3-(4-Bromophenyl)-3-methylbutan-1-amine, and how can it be validated?

Methodological Answer: The IUPAC name is determined by identifying the longest carbon chain containing the amine group. Here, the butan-1-amine backbone (4 carbons) is substituted with a 4-bromophenyl group and a methyl group at position 3. To validate, compare with analogous compounds (e.g., Brompheniramine derivatives in ) and confirm via spectroscopic analysis (e.g., 1H NMR^{1}\text{H NMR} for substituent positions and 13C NMR^{13}\text{C NMR} for bromine coupling patterns). X-ray crystallography can resolve ambiguities in stereochemistry .

Q. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves:

  • Reductive amination : Reacting 3-(4-bromophenyl)-3-methylbutanone with ammonia or a primary amine under hydrogenation (e.g., using Pd/C or Raney Ni).
  • Grignard addition : 4-Bromophenylmagnesium bromide reacting with a nitrile intermediate, followed by reduction (e.g., LiAlH4_4).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the amine. highlights similar strategies for allylamine derivatives .

Q. How can the purity and identity of this compound be confirmed experimentally?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to verify substituent positions and integration ratios. Mass spectrometry (ESI-MS) for molecular ion confirmation.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound for stereochemical studies?

Methodological Answer:

  • Chiral chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.
  • Crystallographic resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) and analyze using SHELX software for absolute configuration determination .

Q. What are the structure-activity relationships (SAR) of this compound in pharmacological contexts?

Methodological Answer:

  • Substituent modification : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to study effects on receptor binding (e.g., serotonin transporters, as in ).
  • Bioassays : Test analogs in vitro (e.g., radioligand displacement assays) and in vivo (behavioral models) to correlate structural changes with activity. demonstrates this approach for bromophenyl-based inhibitors .

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

Methodological Answer:

  • Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., NamineBr\text{N}_\text{amine} \cdots \text{Br} interactions) using crystallographic data.
  • Software tools : Use SHELXL for refinement and Mercury (CCDC) for visualization. provides a framework for interpreting intermolecular interactions .

Q. What strategies mitigate contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers (e.g., amine inversion) by variable-temperature 1H NMR^{1}\text{H NMR}.
  • DFT calculations : Compare experimental 13C NMR^{13}\text{C NMR} shifts with computed values (Gaussian, B3LYP/6-31G*) to validate proposed conformers.

Q. How can computational methods predict the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Molecular modeling : Use Gaussian or GAMESS to calculate Fukui indices for electrophilic/nucleophilic sites.
  • MD simulations : Study solvation effects on reaction pathways (e.g., SN2 at the benzylic position) using AMBER or CHARMM force fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.